molecular formula C12H14O3 B2768203 Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate CAS No. 99334-03-9

Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate

Cat. No.: B2768203
CAS No.: 99334-03-9
M. Wt: 206.241
InChI Key: PVJSAAXPHUIGEY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate can be achieved through several methods. One common approach involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent . Another method involves the epoxidation of phenylacetone to obtain the desired product . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential therapeutic effects.

Comparison with Similar Compounds

Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Biological Activity

Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate (MDPC) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDPC is characterized by its oxirane (epoxide) ring structure, which contributes to its reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Property Value
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of MDPC is primarily attributed to its electrophilic nature. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the function of these biomolecules, potentially influencing metabolic pathways and cellular signaling processes.

Biological Activity and Applications

Research indicates that MDPC exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that MDPC may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and apoptosis. In vitro assays have demonstrated its potential as an antitumor agent against various cancer cell lines .
  • Enzyme Interactions : MDPC has been studied for its ability to interact with enzymes, particularly those involved in metabolic processes. Its electrophilic properties allow it to form adducts with active site residues, potentially altering enzyme kinetics and functionality .
  • Therapeutic Applications : Ongoing research is exploring the use of MDPC as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for developing new drugs targeting specific diseases.

Case Studies

Several studies have investigated the biological effects of MDPC:

  • Study on Antitumor Effects : A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of MDPC on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent antitumor activity .
  • Enzyme Inhibition Study : Another study focused on the inhibition of cytochrome P450 enzymes by MDPC. The compound was shown to significantly inhibit CYP2D6 activity, which is crucial for drug metabolism, indicating potential implications for drug-drug interactions in clinical settings .

Summary of Key Research Findings

Study Findings
Antitumor ActivitySignificant cytotoxicity against MCF-7 cells
Enzyme InteractionInhibition of CYP2D6 enzyme activity
Synthesis ApplicationsPotential precursor for novel therapeutic agents

Properties

IUPAC Name

methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-11(9-7-5-4-6-8-9)12(2,15-11)10(13)14-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJSAAXPHUIGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)(C)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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